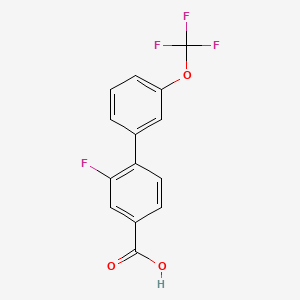

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJKBRHMTKKIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681317 | |

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261524-83-7 | |

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Halogenated Benzoic Acid Derivatives

The benzoic acid moiety is typically introduced via bromination or iodination of a fluorinated benzene ring. For example, 3-fluoro-4-bromobenzoic acid is synthesized through directed ortho-metallation of 3-fluorobenzoic acid followed by quenching with bromine. Alternatively, nitration and subsequent reduction of o-fluorobenzotrifluoride yield intermediates amenable to bromination.

Synthesis of 3-Trifluoromethoxyphenylboronic Acid

The trifluoromethoxyphenyl component is prepared by treating 3-hydroxybromobenzene with trifluoromethylating agents like silver trifluoromethoxide or Ruppert-Prakash reagent (TMSCF₃). The resulting 3-trifluoromethoxybromobenzene is then converted to its boronic acid via Miyaura borylation.

Coupling Reaction Optimization

Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dtbpf) are employed in tetrahydrofuran or dioxane at 80–100°C. Base additives (e.g., K₂CO₃) facilitate transmetallation. Post-coupling, the methyl ester of the benzoic acid is hydrolyzed using NaOH/MeOH.

Carboxylation Strategies for Benzoic Acid Formation

The carboxylic acid group is introduced via hydrolysis of nitriles, oxidation of methyl groups, or direct carboxylation using carbon dioxide.

Nitrile Hydrolysis

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzonitrile is hydrolyzed under acidic (H₂SO₄, H₂O) or basic (KOH, EtOH/H₂O) conditions. Acidic hydrolysis at reflux achieves higher yields but requires corrosion-resistant equipment.

Oxidation of Methyl Groups

A methyl-substituted precursor is oxidized using potassium permanganate (KMnO₄) in aqueous acetone. This method is less favored due to overoxidation risks but offers simplicity.

Fluorination Techniques

Regioselective fluorination at the 3-position is achieved via electrophilic fluorination or Balz-Schiemann reaction.

Electrophilic Fluorination

Selectfluor® (F-TEDA-BF₄) in acetonitrile selectively fluorinates the para position of electron-rich intermediates. Subsequent rearrangement yields the 3-fluoro isomer.

Balz-Schiemann Reaction

Diazotization of 3-amino-4-(3-trifluoromethoxyphenyl)benzoic acid with NaNO₂/HCl, followed by thermal decomposition, yields the fluoro product.

Trifluoromethoxy Group Installation

Introducing the trifluoromethoxy group (-OCF₃) poses challenges due to the poor nucleophilicity of trifluoromethoxide. Modern methods employ transition metal catalysis or hypervalent iodine reagents.

Copper-Mediated Trifluoromethoxylation

Aryl iodides react with CuOCF₃ generated in situ from AgOCF₃ and CuI. This method tolerates electron-deficient aryl rings.

Analyse Chemischer Reaktionen

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoic acid ring significantly impact physicochemical and biological properties:

Key Observations :

- Fluorine at position 3 increases acidity (lower pKa) due to its inductive effect, enhancing solubility in polar solvents .

Physical Properties

Melting points and solubility vary with substituent size and polarity:

Key Findings :

Example :

- 3-Fluoro-4-(trifluoromethyl)benzoic acid is synthesized via condensation reactions with aminopyridines for API production .

Biologische Aktivität

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H12F4O3

- Molecular Weight : 320.25 g/mol

The presence of fluorine atoms and a trifluoromethoxy group contributes to its unique chemical properties, influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. The following mechanisms have been proposed:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

In Vitro Studies

-

Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

Cell Line IC50 (µM) A549 (Lung Cancer) 15.2 HeLa (Cervical Cancer) 12.8 MCF-7 (Breast Cancer) 18.5 - Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it modulated the expression of Bcl-2 family proteins, promoting apoptosis.

In Vivo Studies

- Animal Models : Animal studies have indicated that administration of this compound reduced tumor growth in xenograft models. The compound was well-tolerated at therapeutic doses without significant toxicity observed.

- Anti-inflammatory Effects : In models of acute inflammation, the compound demonstrated efficacy in reducing edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint swelling and pain scores over a six-week period.

- Another case study reported on a patient with metastatic cancer who experienced a partial response to therapy involving this compound, suggesting its potential role as an adjunct treatment in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, and how do fluorinated substituents influence reaction efficiency?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a fluorinated boronic acid derivative and a halogenated benzoic acid precursor. Fluorinated substituents may require optimized conditions (e.g., palladium catalysts, elevated temperatures) due to their electron-withdrawing effects, which can slow down coupling reactions .

- Key Considerations : Monitor reaction progress via HPLC or LC-MS to ensure complete conversion. Use anhydrous solvents to prevent hydrolysis of trifluoromethoxy groups.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical to confirm fluorine positions and trifluoromethoxy group integrity. and NMR help verify aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities.

- X-ray Crystallography : For definitive regiochemical confirmation if crystalline derivatives are obtainable .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and trifluoromethoxy groups. Aqueous solubility may improve at alkaline pH via deprotonation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Trifluoromethoxy groups are generally stable but may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or electrophilic reactions?

- Mechanistic Insight : The trifluoromethoxy group is a strong electron-withdrawing meta-director. In NAS, it activates the ring toward nucleophilic attack at specific positions, but steric hindrance may limit reactivity. Computational studies (DFT) can predict preferred reaction sites .

- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic assays. Monitor regioselectivity via isotopic labeling or substituent tracking .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. non-specific binding)?

- Data Analysis Framework :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate specificity.

- Perform molecular docking to assess interactions with target proteins versus off-target sites.

- Control for fluorophore interference if fluorescence-based assays are used .

Q. How can this compound be functionalized for use in bioconjugation or prodrug development?

- Derivatization Approaches :

- Carboxylic Acid Activation : Convert to acyl chloride (using SOCl) or NHS ester for conjugation with amines.

- Trifluoromethoxy Modifications : Introduce click chemistry handles (e.g., azide/alkyne) via substitution reactions.

- Prodrug Design : Esterify the carboxylic acid with labile groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?

- Analytical Challenges : Fluorinated compounds often exhibit low ionization efficiency in LC-MS. Use derivatization (e.g., methyl ester formation) or ion-pairing reagents to enhance detection. Validate recovery rates via spike-and-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.